molecular formula C₄₄H₆₇N₉O₁₄ B612677 GP100 Peptide Melanoma Vaccine YLEPGPVTA CAS No. 156761-76-1

GP100 Peptide Melanoma Vaccine YLEPGPVTA

Número de catálogo B612677
Número CAS: 156761-76-1
Peso molecular: 946.05
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The GP100 Peptide Melanoma Vaccine YLEPGPVTA is a melanoma vaccine composed of an HLA-A2-restricted peptide . It’s also known as IMCgp100 and is an affinity-enhanced T cell receptor (TCR) specific for the HLA-A2 restricted melanoma gp100 peptide . The FDA approved a bispecific gp100 peptide-HLA-directed CD3 T cell engager, tebentafusp-tebn, for HLA-A*02:01-positive adult patients with unresectable or metastatic uveal melanoma .


Synthesis Analysis

The vaccine is administered subcutaneously in either of two adjuvants, Montanide ISA-51 or QS-21, to patients with high-risk resected melanoma . In a phase 3 trial, Moderna and Merck announced the launch of a personalized vaccine against melanoma, mRNA-4157, plus pembrolizumab, as combination therapy for high-risk patients who have undergone surgery .


Molecular Structure Analysis

The molecular structure of the GP100 Peptide Melanoma Vaccine YLEPGPVTA involves a soluble affinity-enhanced HLA-A*02:01–restricted T-cell receptor that is specific for the glycoprotein 100 (gp100) peptide YLEPGPVTA and is fused to an anti-CD3 single-chain variable fragment .


Chemical Reactions Analysis

The vaccine’s manufacturing pipeline begins with sequencing of the genome of each patient’s tumor and healthy tissue . The vaccine did not increase the frequency of immune-related side effects of pembrolizumab or serious adverse events of grade 3 or higher .

Aplicaciones Científicas De Investigación

Immunologic and Clinical Outcomes

  • Phase I Trial Outcomes

    A melanoma vaccine composed of the GP100 peptide (YLEPGPVTA) demonstrated immunogenicity and suggested long-term immune responses in some patients. It showed a favorable survival rate compared to expected survival in patients with high-risk resected melanoma (Slingluff et al., 2001).

  • HLA-A*2402 Restricted Peptide

    A Phase I clinical trial using a HLA-A*2402 restricted GP100 peptide for treating patients with metastatic melanoma demonstrated safety and induced antigen-specific T-cell responses in multiple patients (Baba et al., 2010).

  • CTL Response Stimulation

    GP100 peptide vaccines are designed to stimulate the host immune system to mount a cytotoxic T lymphocyte (CTL) response against tumor cells positive for the GP100 antigen, potentially leading to decreased tumor growth (Definitions, 2020).

Vaccine Design and Immunogenicity

  • Enhanced Immunogenicity with Modifications

    Vaccines like GP100:209-217(210M) are synthesized with amino acid substitutions to improve immunogenicity, stimulating a stronger immune response against melanoma cells expressing GP100 (Definitions, 2020).

  • Draining Lymph Nodes and Peripheral Blood Analysis

    A study evaluated CTL responses in peripheral blood lymphocytes (PBLs) and lymph nodes draining a vaccine site, demonstrating immunogenicity for peptides restricted by HLA-A1, HLA-A2, and HLA-A3 (Yamshchikov et al., 2001).

Enhanced Immune Responses

  • IL-12 Augmentation

    A study showed that interleukin-12 may enhance the immune response to a multipeptide vaccine, suggesting further development of IL-12 as a vaccine adjuvant (Lee et al., 2001).

  • Combination with Ipilimumab

    Ipilimumab combined with the GP100 peptide vaccine showed improved overall survival in patients with previously treated metastatic melanoma, highlighting the potential of combining peptide vaccines with other immunotherapies (Hodi et al., 2010).

Peptide Vaccine Optimization

  • Optimizing Vaccine Strategy

    Variations in vaccine strategies, such as xenoimmunization or combining DNA and peptide vaccines, have been explored to improve the immunological response against the tumor-specific antigens of GP100 (Nawrath et al., 2001).

  • Delayed Schedule Immunization

    The impact of administering interleukin-2 on a delayed schedule with a multipeptide melanoma vaccine was investigated, with findings suggesting it may augment T-cell responses more effectively than concurrent administration (Slingluff et al., 2004).

  • Memory T Cell Characterization

    Research on the phenotype and function of GP100 peptide-specific memory CD8+ T cells in melanoma patients post-vaccination revealed insights into their functional maturity and the effectiveness of boosting immunizations (Walker et al., 2008).

Mecanismo De Acción

The binding of IMCgp100 to melanoma cells redirects T cell cytotoxicity even in the presence of significant levels of PD-1 and PD-L1 . This mechanism of action helps in the treatment of melanoma.

Safety and Hazards

The GP100 Peptide Melanoma Vaccine YLEPGPVTA has been evaluated in a Phase I trial to assess safety and immunological response . Local and systemic toxicities were mild and transient . The most common side effects in the treatment group were fatigue, injection-site pain, and chills .

Direcciones Futuras

The excellent survival of patients on this protocol suggests the possibility of a benefit that should be assessed in future studies . A phase 3 trial from Merck and Moderna is testing mRNA-4157 combined with pembrolizumab in melanoma, with final results due in 2029 .

Propiedades

IUPAC Name

4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[2-[[2-[2-[[1-[[1-(1-carboxyethylamino)-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H67N9O14/c1-22(2)19-30(49-37(59)28(45)20-26-11-13-27(55)14-12-26)38(60)48-29(15-16-34(57)58)43(65)53-18-8-9-31(53)39(61)46-21-33(56)52-17-7-10-32(52)40(62)50-35(23(3)4)41(63)51-36(25(6)54)42(64)47-24(5)44(66)67/h11-14,22-25,28-32,35-36,54-55H,7-10,15-21,45H2,1-6H3,(H,46,61)(H,47,64)(H,48,60)(H,49,59)(H,50,62)(H,51,63)(H,57,58)(H,66,67)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEZYVGGTWZGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H67N9O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

946.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.